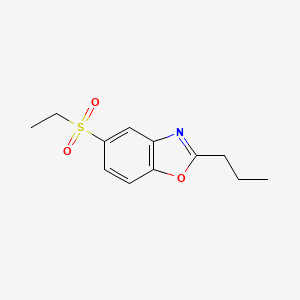

Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-3-5-12-13-10-8-9(17(14,15)4-2)6-7-11(10)16-12/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROPDRFGFWKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 2 Propyl 1,3 Benzoxazol 5 Yl Sulfone and Its Analogues

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections are focused on the formation of the sulfone group and the construction of the benzoxazole (B165842) ring.

Primary Disconnections:

C(aryl)-S Bond Disconnection: The most logical disconnection is at the C-S bond of the sulfone moiety. This suggests two main forward synthetic strategies:

Route A (Oxidation): The sulfone can be formed via the oxidation of a corresponding ethyl thioether. This leads back to a precursor like 2-propyl-5-(ethylthio)-1,3-benzoxazole.

Route B (Sulfonylation/Coupling): The sulfone can be introduced via electrophilic substitution or a metal-catalyzed coupling reaction. This points to a 2-propyl-1,3-benzoxazole intermediate that can be functionalized at the 5-position.

Benzoxazole Ring Disconnection: The benzoxazole ring itself can be disconnected at the C-O and C-N bonds. This is a classic and widely used strategy that leads to a substituted o-aminophenol and a carboxylic acid derivative. nih.gov In this case, the precursors would be a 4-(ethylsulfonyl)-2-aminophenol and butyric acid or one of its activated forms (e.g., butyryl chloride, butyraldehyde).

Combining these disconnections provides a logical synthetic map. A plausible pathway involves first preparing a key intermediate, such as 4-substituted-2-aminophenol, and then cyclizing it with a propyl-containing reagent to form the benzoxazole ring. The choice of when to introduce the ethyl sulfone group—either before or after ring formation—is a critical strategic decision.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These routes focus on established and novel methodologies for forming the core structures and installing the required substituents.

The construction of the 2-substituted benzoxazole ring is a cornerstone of the synthesis. The most prevalent method is the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing compound. rsc.orgchemicalbook.com

Condensation with Carboxylic Acids: A direct condensation of a substituted 2-aminophenol (B121084) with butyric acid can be achieved under harsh conditions, often using a dehydrating agent like polyphosphoric acid (PPA) at high temperatures. researchgate.net

Reaction with Aldehydes: The reaction of a 2-aminophenol with butyraldehyde, followed by oxidative cyclization, is a common and effective method. Various catalysts and oxidants can be employed to promote this transformation, including metal catalysts, ionic liquids, and even air under specific conditions. rsc.orgnih.gov The use of green catalysts, such as fly ash or magnetic ionic liquids, has been explored to create more environmentally benign processes. nih.govnih.gov

From Tertiary Amides: A more recent method involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), which then react with 2-aminophenols to form the benzoxazole ring under mild conditions. nih.gov This approach offers high yields and functional group tolerance.

| Precursor for Propyl Group | Reagent | Catalyst/Conditions | Yield Range (%) | Reference |

| Butyraldehyde | 2-Aminophenol | Cu₂O, DMSO, RT | 70-95 | rsc.org |

| Butyraldehyde | 2-Aminophenol | LAIL@MNP, Sonication, 70°C | up to 90 | nih.gov |

| Butyric Acid | 2-Aminophenol | Polyphosphoric Acid, 250°C | Moderate | researchgate.net |

| N,N-Dimethylbutanamide | 2-Aminophenol | Tf₂O, 2-Fluoropyridine, DCM | High | nih.gov |

The introduction of the ethyl sulfone group onto the aromatic ring can be accomplished at different stages of the synthesis, either on an early-stage intermediate or on the pre-formed benzoxazole ring.

Oxidation of a Thioether: A versatile method involves the introduction of an ethylthio (-SEt) group, followed by oxidation.

Thioether Formation: A 5-halo-2-propyl-1,3-benzoxazole can undergo nucleophilic substitution with sodium ethanethiolate. Alternatively, a 2-propyl-1,3-benzoxazole-5-thiol could be alkylated with an ethyl halide.

Oxidation: The resulting 2-propyl-5-(ethylthio)-1,3-benzoxazole can be oxidized to the corresponding sulfone using common oxidants such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions.

Friedel-Crafts Sulfonylation: Direct sulfonylation of the 2-propyl-1,3-benzoxazole ring can be challenging due to the potential for side reactions and the deactivating nature of the heterocyclic system. However, reaction with ethanesulfonyl chloride in the presence of a strong Lewis acid (e.g., AlCl₃) could potentially install the sulfone group directly at the 5-position.

Coupling Reactions: Modern cross-coupling methods offer a powerful alternative. A 5-bromo- or 5-iodo-2-propyl-1,3-benzoxazole could be coupled with sodium ethanesulfinate (B1267084) under palladium or copper catalysis to form the C(aryl)-S bond directly, yielding the target sulfone.

Propyl Group: The 2-propyl group is almost universally installed during the formation of the benzoxazole ring. The choice of reagent—butyric acid, butyraldehyde, or a butyramide (B146194) derivative—directly incorporates the propyl substituent at the C2 position of the heterocyclic core. nih.govrsc.org

Ethyl Group: The ethyl group is introduced as part of the sulfone moiety. Its installation is directly tied to the methodology used for sulfone formation.

In the thioether oxidation pathway, the ethyl group originates from an ethylating agent like ethyl iodide or ethyl bromide used to prepare the sulfide (B99878) precursor.

In coupling reactions, the ethyl group is part of the ethanesulfinate salt.

In a hypothetical Grignard-based approach, reaction of a 2-propyl-1,3-benzoxazole-5-sulfonyl chloride with ethylmagnesium bromide could also install the ethyl group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone. Key steps that warrant optimization are the benzoxazole ring formation and the sulfone introduction.

For the benzoxazole synthesis , a variety of catalysts have been shown to improve yields and shorten reaction times. The choice of solvent, temperature, and catalyst can have a significant impact on the efficiency of the cyclization reaction.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Typical Yields (%) | Reference |

| Brønsted acidic ionic liquid | Solvent-free | 130 | 5 h | 85-98 | rsc.org |

| Eosin Y (photocatalyst) | MeCN or DMSO | Room Temp (Blue LED) | 24 h | 58-92 | rsc.org |

| LAIL@MNP | Solvent-free (Sonication) | 70 | 30 min | up to 90 | nih.gov |

| Fluorophosphoric acid | Ethanol | Room Temp | 2.4 h | High | rsc.org |

For the sulfone formation via sulfide oxidation , optimization involves selecting the appropriate oxidant and stoichiometry. Using H₂O₂ in acetic acid is a common and cost-effective method. The use of m-CPBA in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures often provides cleaner reactions and high yields, minimizing potential N-oxidation of the benzoxazole ring.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is a important focus of modern synthetic organic chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. The synthesis of sulfonylated benzoxazoles can be approached by considering the formation of the benzoxazole core and the introduction of the sulfone group, both of which can be achieved through more environmentally benign methodologies.

Traditional methods for the synthesis of benzoxazoles often involve harsh conditions, such as the use of strong acids or high temperatures, and may generate significant waste. beilstein-journals.org Similarly, classical methods for producing aryl sulfones can involve the use of hazardous reagents and solvents. Green chemistry offers a variety of alternative approaches that are cleaner, more efficient, and safer.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. eurekaselect.comscienceandtechnology.com.vn In the context of benzoxazole synthesis, microwave-assisted methods have been successfully employed for the condensation of 2-aminophenols with various carbonyl compounds. eurekaselect.commdpi.com This technique provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and minimize the formation of byproducts. eurekaselect.com For instance, the synthesis of 2-aryl benzoxazoles has been achieved in excellent yields under microwave irradiation, sometimes in the absence of a solvent, which further enhances the green credentials of the process. scienceandtechnology.com.vn The use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation provides a synergistic effect, promoting rapid heat transfer and leading to high conversion and selectivity in the synthesis of benzoxazoles. mdpi.combohrium.com

Ultrasound-Assisted Synthesis:

Green Catalysis:

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of benzoxazoles, a variety of green catalysts have been explored. These include:

Deep Eutectic Solvents (DESs): As mentioned, DESs can act as effective and reusable catalysts. They are often biodegradable and have low toxicity, making them attractive alternatives to traditional volatile organic solvents and catalysts. mdpi.combohrium.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. The use of a magnetic nanomaterial-supported Lewis acidic ionic liquid has been shown to be an effective and recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound irradiation. nih.govresearchgate.net

Nanocatalysts: Nanomaterials often exhibit high catalytic activity due to their large surface-area-to-volume ratio. Magnetically separable nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, offer the advantage of easy recovery and reuse, which aligns with the principles of green chemistry. ckthakurcollege.net These have been used for the efficient synthesis of 2-phenyl benzoxazole derivatives in a benign water:ethanol solvent system at room temperature. ckthakurcollege.net

The following table summarizes various green catalytic approaches for the synthesis of benzoxazole derivatives.

| Catalyst | Reactants | Method | Solvent | Reaction Time | Yield (%) | Reference |

| [CholineCl][oxalic acid] | 2-aminophenols, aromatic aldehydes | Microwave | Solvent-free | Not specified | Good to excellent | mdpi.combohrium.com |

| LAIL@MNP | 2-aminophenol, benzaldehyde | Ultrasound | Solvent-free | 30 min | up to 90 | nih.govresearchgate.net |

| Ag@Fe2O3 nanoparticles | 2-aminophenol, benzaldehyde | Stirring | Water:Ethanol (5:1) | 7 min | 97 | ckthakurcollege.net |

| Samarium triflate | o-amino(thio)phenols, aldehydes | Not specified | Aqueous | Not specified | Not specified | organic-chemistry.org |

Environmentally Benign Synthesis of Aryl Sulfones:

The introduction of the sulfonyl group onto the benzoxazole core can also be achieved using greener methods. Traditional sulfonylation reactions often use harsh reagents and produce significant waste. Green alternatives focus on milder conditions and more atom-economical approaches.

Ultrasound in Sulfone Synthesis: Ultrasound has been utilized in the synthesis of aryl sulfones containing a cyclic imide moiety, using a Dawson-type tungstophosphoric acid salt as an efficient catalyst. This one-step method provides high chemical yields. tandfonline.com

Deep Eutectic Solvents for Sulfonylation: An efficient approach for the synthesis of (hetero)aryl sulfones involves the use of a deep eutectic solvent (DES) as a sustainable medium. This method avoids the need for additional metal catalysts and volatile organic compounds (VOCs). rsc.org

One-Pot Syntheses: One-pot reactions are inherently greener as they reduce the number of work-up and purification steps, thus saving solvents and energy. A one-pot synthesis of aryl sulfones from primary alcohols has been developed, which avoids the isolation of intermediates, making the process more economical and environmentally friendly. organic-chemistry.org

The table below provides examples of green synthetic methods for aryl sulfones.

| Method | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Ultrasound | Not specified | Dawson-type tungstophosphoric acid salt | Not specified | High | tandfonline.com |

| Multicomponent sulfonylation | Not specified | Deep Eutectic Solvent | Not specified | Not specified | rsc.org |

| One-pot synthesis | Primary alcohols, sodium arenesulfinate | NBS, PPh3, TBAI | Not specified | Good to high | organic-chemistry.org |

Iii. Advanced Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Definitive Structural Assignment

Modern spectroscopy offers a powerful, non-destructive window into the molecular world. For a definitive structural assignment of the title compound, a suite of advanced spectroscopic methods would be indispensable.

Beyond standard one-dimensional ¹H and ¹³C NMR, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the propyl and ethyl groups. For instance, the correlation between the methylene protons of the ethyl group and the methyl protons would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would unequivocally assign the carbon signals of the propyl and ethyl chains, as well as the protons and carbons of the benzoxazole (B165842) ring system.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For example, correlations would be expected between the methylene protons of the propyl group and the C2 carbon of the benzoxazole ring, and between the aromatic protons and the carbons of the ethyl sulfone group, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the propyl group relative to the benzoxazole ring system.

A hypothetical table of expected HMBC correlations is presented below to illustrate the power of this technique.

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Insight |

| H-4 (Aromatic) | C-5, C-6, C-7a | Confirms position on the benzene (B151609) ring adjacent to the sulfone group. |

| H-6 (Aromatic) | C-4, C-5, C-7a | Provides further confirmation of the aromatic substitution pattern. |

| H-7 (Aromatic) | C-5, C-6, C-3a | Links the aromatic proton to the heterocyclic part of the benzoxazole. |

| CH₂ (Propyl) | C2 (Benzoxazole), CH₂ (Propyl), CH₃ (Propyl) | Confirms the attachment of the propyl group to the benzoxazole ring. |

| CH₂ (Ethyl) | C5 (Benzoxazole), CH₃ (Ethyl), SO₂ | Confirms the attachment of the ethyl sulfone group to the benzoxazole ring. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone (C₁₂H₁₅NO₃S), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced, providing further structural confirmation. Expected fragmentation patterns would include the loss of the ethyl group, the propyl group, and sulfur dioxide, each corresponding to a specific mass loss that helps to piece together the molecular structure.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to confirm the presence of key functional groups. For the title compound, characteristic vibrational modes would be observed. nih.govresearchgate.net

Sulfone Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands would be expected in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Benzoxazole Ring: Characteristic C=N and C-O-C stretching vibrations would be present.

Alkyl Chains (Propyl and Ethyl): C-H stretching and bending vibrations would be observed in their typical regions.

The exact positions of these bands can be influenced by the molecular environment, providing subtle clues about the molecular conformation and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. While no specific crystal structure for the title compound is available, analysis of related benzoxazole structures provides a framework for what to expect. nih.gov

Analysis of the crystal structure would reveal how the molecules pack in the solid state. This packing is governed by intermolecular interactions such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. For Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, it is likely that weak C-H···O or C-H···N interactions would play a role in stabilizing the crystal lattice. nih.gov Pi-pi stacking interactions between the benzoxazole rings of adjacent molecules might also be observed. nih.govresearchgate.net

X-ray crystallography would provide a wealth of data on the internal geometry of the molecule. This data can be used to assess any strain in the ring system and to determine the precise conformation of the flexible propyl and ethyl side chains. A representative table of expected bond lengths and angles, based on general values for similar functional groups, is provided below.

Table of Expected Bond Lengths

| Bond | Expected Length (Å) |

| S-O | ~ 1.43 |

| S-C (aromatic) | ~ 1.77 |

| S-C (aliphatic) | ~ 1.78 |

| C=N (oxazole) | ~ 1.36 |

| C-O (oxazole) | ~ 1.37 |

Table of Expected Bond Angles

| Angle | Expected Value (°) |

| O-S-O | ~ 119 |

| O-S-C | ~ 108 |

| C-S-C | ~ 104 |

| C-N-C (oxazole) | ~ 105 |

This detailed structural information is paramount for rational drug design, materials science, and understanding the fundamental chemical properties of the molecule.

Conformational Landscape Analysis

The conformational flexibility of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" primarily arises from the rotation around several single bonds: the bond connecting the sulfone group to the benzoxazole ring, the bonds within the ethyl and propyl chains, and the bond linking the propyl group to the benzoxazole core. The interplay of steric and electronic effects governs the preference for certain spatial arrangements over others.

Direct experimental data from techniques like X-ray crystallography or solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy for "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" is not prominently available in published literature. However, analysis of related structures provides a robust framework for understanding its likely solid-state and solution-phase conformations.

X-ray crystallography on analogous heterocyclic sulfones reveals critical structural information. mdpi.com The benzoxazole ring system is expected to be nearly planar. researchgate.netresearchgate.net The sulfonyl group typically enforces a tetrahedral geometry around the sulfur atom, with the S=O bond distances generally ranging from 1.39 Å to 1.46 Å. mdpi.comresearchgate.net In the solid state, the molecular packing of sulfone-containing compounds can be influenced by intermolecular interactions, such as hydrogen bonding involving the sulfonyl oxygen atoms if suitable hydrogen bond donors are present. mdpi.comresearchgate.net

NMR spectroscopy is a powerful tool for analyzing molecular conformation in solution. auremn.org.br For substituted benzoxazoles, the chemical shifts of the aromatic protons and carbons are sensitive to the orientation of the substituents. researchgate.netmdpi.comnih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could, in principle, be used to determine the proximity of protons in the ethyl and propyl groups to the benzoxazole core, thereby defining the preferred rotational conformers. While specific data for the title compound is unavailable, studies on similar structures show how substituent changes affect NMR chemical shifts. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Heterocyclic Sulfone Moiety This table presents data from a known heterocyclic sulfone to illustrate typical geometric parameters, as specific data for Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is not available.

| Parameter | Typical Value | Reference Compound |

| S=O Bond Length | 1.442 - 1.453 Å | 1,4-Thiazine S,S-dioxide mdpi.com |

| O=S=O Bond Angle | ~118° - 120° | Heterocyclic Sulfones mdpi.com |

| C-S-C Bond Angle | ~104° - 106° | Heterocyclic Sulfones mdpi.com |

| Ring-S Bond Length | ~1.74 - 1.79 Å | Sulfone Compounds researchgate.net |

| Benzoxazole Ring Deviation from Planarity | < 0.05 Å | Benzimidazole derivatives researchgate.net |

Theoretical and computational chemistry offers a powerful avenue for exploring the conformational landscape of molecules where experimental data is scarce. researcher.life Methods such as Density Functional Theory (DFT) and other quantum chemical calculations are widely used to model the structures and relative energies of different conformers of benzoxazole and sulfone derivatives. researchgate.netnih.govmdpi.com

For "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone," a computational conformational search would focus on the key dihedral angles:

Ar-SO₂: Rotation around the C5-S bond (connecting the benzoxazole ring to the sulfone group).

SO₂-CH₂: Rotation around the S-C bond of the ethyl group.

C2-CH₂: Rotation around the C2-C bond of the 2-propyl group.

Computational studies on related benzoxazoles have been performed to understand their structure-activity relationships, often involving geometry optimization to find the lowest energy conformation. tandfonline.combenthamdirect.combiotech-asia.orgnih.gov The conformational analysis of 2-(carbonylmethylthio) oxazole (B20620), a related system, shows that internal rotation around key single bonds gives rise to different stable conformations, with the planar form being the most stable. nih.gov Similarly, theoretical studies of sulfones indicate that intermolecular soft hydrogen bonding interactions can influence solid-state packing and may overcome small conformational energy barriers. researchgate.net The large dipole moment of the sulfonyl group is known to facilitate significant intermolecular interactions. researchgate.net

The analysis would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most probable structure in the gas phase. The relative energies of other stable conformers would determine their population at a given temperature. Such calculations provide invaluable insights into the molecule's flexibility and the spatial relationship between the sulfone group, the alkyl chains, and the benzoxazole scaffold.

Table 2: Hypothetical Low-Energy Conformers and Key Dihedral Angles for Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone This table is a theoretical representation based on computational principles for similar molecules, illustrating potential stable conformations.

| Conformer | Dihedral Angle (C4-C5-S-C_ethyl) | Dihedral Angle (C6-C5-S-C_ethyl) | Relative Energy (kcal/mol) |

| A | ~90° | ~-90° | 0 (Global Minimum) |

| B | ~-90° | ~90° | 0.1 |

| C | ~0° | ~180° | > 2.0 (Sterically hindered) |

| D | ~180° | ~0° | > 2.0 (Sterically hindered) |

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the atomic and electronic levels. These calculations could provide significant insights into the behavior of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT studies)

A crucial first step in computational analysis is geometry optimization. Using methods like Density Functional Theory (DFT), researchers can predict the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the energy of the structure to find its ground-state conformation.

An optimized geometry is essential for accurately calculating other molecular properties. Electronic structure analysis, also performed with DFT, would reveal details about the distribution of electrons within the molecule, including bond orders, atomic charges, and dipole moments. This information helps in understanding the molecule's polarity and reactivity.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Key Bond Lengths (e.g., C-S, S=O, C-O) | Values in Ångströms |

| Key Bond Angles (e.g., O-S-O, C-S-C) | Values in Degrees |

| Key Dihedral Angles | Values in Degrees |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transition properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Hypothetical Data Table for FMO Analysis:

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. This visual tool helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored areas on an ESP map typically indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time.

Conformational Flexibility and Dynamics

MD simulations would reveal the conformational flexibility of the ethyl and propyl chains attached to the benzoxazole (B165842) core. By simulating the molecule's movements over nanoseconds or longer, researchers could identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with biological targets or other chemical species.

Solvation Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study solvation effects by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO). These simulations would provide insights into how the solvent affects the molecule's conformation, dynamics, and interactions. Analysis of the radial distribution functions from these simulations could detail the specific interactions between the solute and solvent molecules.

Prediction of Chemical Reactivity and Reaction Mechanisms

A theoretical investigation using DFT, for instance at the B3LYP/6-31+G(d,p) level of theory, can be employed to calculate global and local reactivity descriptors. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on electron-donating and electron-accepting capabilities, respectively. The distribution of these frontier orbitals across the molecule highlights the regions most susceptible to reaction.

Table 1: Predicted Global Reactivity Descriptors for Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone (Illustrative Data)

| Descriptor | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.25 | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.89 | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.36 | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 7.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.89 | Energy released upon gaining an electron. |

| Global Hardness (η) | 2.68 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.37 | Reciprocal of hardness; indicates higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations for predicting chemical reactivity.

Understanding a chemical reaction's mechanism involves identifying the intermediate structures and the transition states that connect them. For a molecule like Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, a key reaction to study would be its synthesis, particularly the cyclization step that forms the benzoxazole ring. researchgate.netijpbs.com

Computational chemistry allows for the precise location and characterization of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. Quantum chemical calculations can determine the geometry of a TS and its vibrational frequencies. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For example, in a potential synthesis involving the cyclization of a precursor, the calculated activation energy (ΔG‡) for the transition state would indicate the kinetic feasibility of the reaction. A lower activation barrier suggests a more favorable reaction pathway. researchgate.net

Following the characterization of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This analysis maps the minimum energy path connecting the reactants, the transition state, and the products on the potential energy surface.

The IRC analysis provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. For the formation of the benzoxazole ring system, this would involve tracking the bond-forming and bond-breaking processes during the cyclization and dehydration steps. researchgate.net The resulting energy profile visualizes the activation barriers and the thermodynamic stability of intermediates and products, offering a comprehensive understanding of the reaction mechanism. Computational results can support specific pathways, such as a concerted reductive elimination, by demonstrating that they involve lower kinetic barriers compared to alternative stepwise mechanisms. researchgate.net

Computational Design of Novel Derivatives (Structural Modifications based on theoretical insights)

The theoretical insights gained from reactivity and mechanism studies can be leveraged for the computational design of novel derivatives of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone. rsc.org Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations are employed to predict how structural modifications would affect the molecule's properties, particularly its biological activity. nih.govtandfonline.com

Based on the predicted reactivity from DFT calculations (Section 4.3), specific sites on the molecule can be targeted for modification. For example, if a region is identified as being susceptible to electrophilic attack, substituents could be added to either enhance or block this reactivity. Contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can illustrate the relationship between steric and electrostatic fields and inhibitory activities, guiding the design of new candidates. rsc.orgnih.gov

Molecular docking studies can then be used to predict the binding modes of these newly designed derivatives with a specific biological target, such as an enzyme or receptor. nih.gov By calculating binding affinities and analyzing key interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize the synthesis of compounds with the highest predicted potency. rsc.orgtandfonline.com

Table 2: Hypothetical Design of Novel Derivatives and Predicted Property Enhancements

| Derivative | Structural Modification | Predicted Outcome | Rationale for Modification |

|---|---|---|---|

| Derivative A | Replacement of ethyl sulfone with a trifluoromethyl sulfone group | Increased binding affinity to a hypothetical target enzyme | The CF3 group can enhance electrostatic interactions and metabolic stability. |

| Derivative B | Addition of a hydroxyl group to the propyl chain at the 2-position | Improved solubility and potential for new hydrogen bonding | Enhances pharmacokinetic properties and provides a new interaction point for receptor binding. |

| Derivative C | Substitution of a hydrogen on the benzene (B151609) ring with a fluorine atom | Altered electronic properties and potential for improved cell permeability | Fluorine substitution can modulate the pKa and lipophilicity of the molecule. |

Note: This table presents hypothetical structural modifications and their predicted outcomes based on established principles of medicinal chemistry and computational design.

V. Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Propyl 1,3 Benzoxazol 5 Yl Sulfone

Study of Formation Mechanism

The synthesis of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone can be envisioned through a multi-step pathway, combining the formation of the benzoxazole (B165842) ring with the introduction of the sulfone moiety. A plausible synthetic route would involve the initial construction of a substituted aminophenol followed by cyclization.

Proposed Pathway:

Sulfonylation of a Precursor: The synthesis would likely begin with a suitable precursor, such as 4-chloro-2-nitrophenol. This molecule can undergo nucleophilic aromatic substitution with sodium ethanesulfinate (B1267084) (C₂H₅SO₂Na). The sulfinate anion displaces the chloride, yielding 4-(ethylsulfonyl)-2-nitrophenol. The strong activation of the ring by the nitro group facilitates this substitution.

Reduction of the Nitro Group: The nitro group of 4-(ethylsulfonyl)-2-nitrophenol is then reduced to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This step yields the key intermediate: 2-amino-4-(ethylsulfonyl)phenol (B1330959).

Condensation and Cyclization: The final step is the formation of the 2-propyl-benzoxazole ring. This is typically achieved by the condensation of the 2-aminophenol (B121084) intermediate with butyric acid or one of its derivatives (such as butyryl chloride or butyric anhydride). acs.orgrsc.org

Mechanism of Cyclization: The reaction between 2-amino-4-(ethylsulfonyl)phenol and butyryl chloride likely proceeds as follows:

Acylation: The amino group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride to form an N-acylated intermediate, 2-butyramido-4-(ethylsulfonyl)phenol.

Intramolecular Cyclization: Under acidic conditions (often facilitated by reagents like polyphosphoric acid) or heat, the hydroxyl group attacks the carbonyl carbon of the amide. ijpbs.com This forms a tetrahedral intermediate.

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzoxazole ring system, yielding the final product. rsc.org

This synthetic strategy allows for the controlled introduction of the propyl group at the C2 position and the ethyl sulfone group at the C5 position of the benzoxazole core.

Elucidation of Degradation Pathways

The structural stability of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is primarily challenged by hydrolytic and photolytic conditions, which can lead to the cleavage of the benzoxazole ring.

Hydrolytic Degradation: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions. rsc.org The mechanism involves the cleavage of the C-O bond within the oxazole (B20620) ring.

Protonation: The reaction is initiated by the protonation of the nitrogen atom in the oxazole ring, which activates the C2 carbon for nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the activated C2 position, leading to the formation of a tetrahedral intermediate (a 2-hydroxy-benzoxazoline derivative). researchgate.net

Ring Opening: This intermediate is unstable and undergoes ring-opening through the fission of the C–O bond. This process is often the rate-determining step. rsc.org

Final Product: The final product of hydrolysis is the corresponding N-acyl-aminophenol, in this case, N-(4-(ethylsulfonyl)-2-hydroxyphenyl)butanamide. researchgate.net

Studies on simple benzoxazoles have shown that the rate of hydrolysis is highly dependent on pH, often exhibiting a maximum rate in weakly acidic conditions and decreasing in highly acidic or neutral/basic conditions. rsc.orgresearchgate.net

Photochemical Degradation: Benzoxazole derivatives can absorb UV radiation, which may lead to photochemical degradation. While specific pathways for the title compound are not documented, studies on related heterocyclic compounds suggest that UV irradiation can generate reactive oxygen species or radical intermediates. mdpi.comnih.gov This can initiate a cascade of reactions leading to the breakdown of the aromatic system and the formation of various smaller, and potentially more toxic, degradation products such as substituted anilines or phenazines. nih.gov

Reactivity with Specific Reagents or Substrates

The reactivity of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is governed by the interplay between the electron-rich nature of the heterocyclic system and the strong electron-withdrawing character of the sulfone group.

The ethyl sulfone (-SO₂C₂H₅) group profoundly influences the molecule's reactivity. researchgate.net

Electron-Withdrawing Effect: As a potent electron-withdrawing group, the sulfone moiety deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). Any EAS reaction, such as nitration or halogenation, would be significantly slower compared to unsubstituted benzoxazole and would be directed to the positions meta to the sulfone group (C4 and C6). wikipedia.orgmasterorganicchemistry.com

Leaving Group Potential: Under specific conditions, particularly with strong nucleophiles, the aryl sulfone group can act as a leaving group in nucleophilic aromatic substitution (desulfonylation) reactions, although this typically requires harsh conditions or transition-metal catalysis. acs.orgnih.gov

Acidity of Adjacent Protons: While not directly applicable to the aromatic ring itself, sulfone groups are known to increase the acidity of adjacent C-H bonds. This property is more relevant for aliphatic sulfones but highlights the group's strong inductive and resonance effects.

The benzoxazole core possesses its own distinct reactive sites.

Nucleophilic Attack at C2: The C2 position is the most electrophilic carbon in the benzoxazole system and is susceptible to nucleophilic attack. This is the key step in the hydrolytic degradation pathway described above. rsc.orgresearchgate.net

Electrophilic Substitution: In the absence of the deactivating sulfone group, the benzene portion of the benzoxazole ring would undergo electrophilic substitution. The fused oxazole ring is considered an ortho, para-director. However, in the title compound, the directing effect is overwhelmingly controlled by the sulfone group. globalresearchonline.net

Basicity: The nitrogen atom of the oxazole ring is weakly basic (pKa of benzoxazole is very low), but it can be protonated under strongly acidic conditions, which is the initial step in acid-catalyzed hydrolysis. globalresearchonline.net

Kinetic and Thermodynamic Studies of Reactions

Specific kinetic and thermodynamic data for reactions involving Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone are not available in the literature. However, data from studies on parent benzoxazole and its simple derivatives can provide valuable context for its expected stability and reactivity.

Kinetic Data: Kinetic studies of the hydrolysis of benzoxazole and 2-methylbenzoxazole (B1214174) have demonstrated a clear dependence of the first-order rate constant (k) on the pH of the medium. The peak reaction rate for these simpler analogues occurs in the pH range of 0 to 2. researchgate.net The substitution at the C2 position also influences the rate; for instance, replacing a methyl group with a phenyl group was found to decrease the hydrolysis rate significantly. researchgate.net It can be inferred that the 2-propyl group would similarly influence the reaction kinetics.

| pH | First-Order Rate Constant (k) (s⁻¹) |

|---|---|

| -1.0 | 0.00015 |

| 0.0 | 0.00045 |

| 0.35 | 0.00050 (Peak) |

| 1.0 | 0.00040 |

| 2.0 | 0.00015 |

| 3.0 | 0.00005 |

Data adapted from studies by Jackson et al. on the hydrolysis of unsubstituted benzoxazole. researchgate.net

Thermodynamic Data: The fundamental thermodynamic properties for the parent benzoxazole have been experimentally determined. osti.gov These values provide a baseline for understanding the energetic stability of the core ring system. The introduction of substituents like the propyl and ethyl sulfone groups would alter these values, generally leading to a more negative Gibbs free energy of formation.

| Temperature (K) | Entropy (S°) (J·K⁻¹·mol⁻¹) | Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹) | Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹) |

|---|---|---|---|

| 298.15 | 325.5 | 85.2 | 220.1 |

| 400.00 | 364.1 | 75.8 | 275.5 |

| 500.00 | 404.3 | 65.9 | 335.1 |

| 600.00 | 444.1 | 55.8 | 398.2 |

Data from a technical report by the U.S. Department of Energy. osti.gov

Vi. Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Chemical Reactivity

The reactivity of the benzoxazole (B165842) core is profoundly influenced by the electronic and steric nature of its substituents. Strategic modifications at the 2- and 5-positions can alter the electron density distribution within the heterocyclic system, thereby affecting its susceptibility to chemical transformations.

Variation of Alkyl Chains on Benzoxazole

The alkyl group at the 2-position of the benzoxazole ring, while not directly participating in most electronic resonance effects, can exert a notable influence on the molecule's reactivity through steric and inductive effects. Increasing the length or branching of the alkyl chain can sterically hinder the approach of reactants to the nitrogen atom of the oxazole (B20620) ring, potentially slowing down reactions involving this site.

Table 1: Postulated Impact of 2-Alkyl Chain Variation on Reactivity

| 2-Alkyl Substituent | Expected Steric Hindrance | Postulated Inductive Effect | Potential Impact on Reactivity at N-3 |

|---|---|---|---|

| Methyl | Low | Weakly electron-donating | Baseline reactivity |

| Ethyl | Moderate | Slightly more electron-donating | Slightly decreased reactivity due to steric hindrance |

| Propyl | Moderate-High | More electron-donating | Potentially further decreased reactivity due to increased steric hindrance |

Modification of the Sulfone Substituent

The sulfone group at the 5-position of the benzoxazole ring is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to expand its octet. This has a profound impact on the electronic properties of the entire benzoxazole system. The strong electron-withdrawing nature of the ethyl sulfone group deactivates the benzene (B151609) ring towards electrophilic substitution and decreases the basicity of the nitrogen atom in the oxazole ring.

Correlation of Structural Parameters with Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the structural features of molecules like Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone. The chemical shifts in NMR spectra and the vibrational frequencies in IR spectra are highly sensitive to the electronic environment of the atoms and bonds within the molecule.

In ¹H NMR spectroscopy, the protons on the benzoxazole ring are expected to be shifted downfield due to the deshielding effect of the aromatic system and the electron-withdrawing sulfone group. The chemical shifts of the protons on the 2-propyl group would provide information about their local electronic environment.

¹³C NMR spectroscopy is particularly informative for understanding the electronic effects of substituents. The carbon atom attached to the sulfone group (C-5) would exhibit a significant downfield shift. The chemical shifts of the other carbons in the benzoxazole ring would also be influenced by the substituents. A correlation can often be drawn between the ¹³C chemical shifts and the calculated electron densities on the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Trends for Substituted Benzoxazoles

| Carbon Position | Effect of 2-Propyl Group | Effect of 5-Ethyl Sulfone Group | Predicted Chemical Shift Environment |

|---|---|---|---|

| C-2 | Directly attached, influenced by alkyl chain | Minor electronic effect | Downfield |

| C-4 | Ortho to sulfone group | Strong deshielding | Significantly downfield |

| C-5 | Para to 2-position | Directly attached to sulfone, strong deshielding | Very significantly downfield |

| C-6 | Meta to sulfone group | Moderate deshielding | Downfield |

In IR spectroscopy, the characteristic vibrational frequencies of the C=N bond in the oxazole ring and the S=O bonds in the sulfone group would be prominent. The position of these bands can be influenced by the electronic nature of the other substituents on the ring.

Influence of Structural Features on Theoretical Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the theoretical properties of molecules and to rationalize their observed reactivity and spectroscopic data. researchgate.net For Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, DFT calculations can be used to determine a range of properties, including optimized molecular geometry, frontier molecular orbital (HOMO and LUMO) energies, and molecular electrostatic potential maps.

The energies of the HOMO and LUMO are critical indicators of a molecule's chemical reactivity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity for electrophilic attack. The strong electron-withdrawing sulfone group is expected to significantly lower both the HOMO and LUMO energy levels of the benzoxazole system. Variations in the 2-alkyl chain would likely have a more subtle effect on these energies.

Table 3: Predicted Trends in Theoretical Properties of Substituted Benzoxazoles

| Substituent Modification | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Increasing 2-alkyl chain length | Slight increase | Slight increase | Minor change |

| Replacing 5-sulfone with electron-donating group | Significant increase | Increase | Likely decrease |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. For Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone, the MEP would show regions of negative potential around the oxygen atoms of the sulfone group and the nitrogen atom of the oxazole ring, indicating their nucleophilic character. Regions of positive potential would be expected around the hydrogen atoms.

Design Principles for Modulating Chemical Behavior

The SRR and SPR studies on Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone and its analogs allow for the formulation of design principles to fine-tune the chemical behavior of this scaffold for specific applications.

To enhance nucleophilicity at the oxazole nitrogen: The electron-withdrawing strength of the substituent at the 5-position should be decreased. Replacing the ethyl sulfone group with a weaker electron-withdrawing group or an electron-donating group would increase the electron density on the nitrogen atom.

To increase susceptibility to nucleophilic aromatic substitution: The electron-withdrawing power of the substituent at the 5-position is key. The presence of the ethyl sulfone group already facilitates such reactions. Employing an even stronger electron-withdrawing group could further enhance this reactivity.

To modulate steric accessibility: The size of the alkyl group at the 2-position can be varied. For applications where steric hindrance is desired to control regioselectivity or reaction rates, a bulkier alkyl group like tert-butyl could be employed. For applications requiring minimal steric hindrance, a methyl group would be more suitable.

To tune spectroscopic properties: The electronic nature of the substituents at both the 2- and 5-positions can be altered to shift NMR and IR signals. This can be useful for creating molecular probes with specific spectral signatures.

Vii. Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS for mechanistic studies or purity analysis in research settings)

Advanced chromatographic techniques are indispensable for the detailed analysis of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone," offering high-resolution separation and sensitive detection. These methods are critical for assessing the purity of synthesized batches and for elucidating reaction mechanisms by identifying intermediates and byproducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS stands as a primary tool for the analysis of non-volatile, thermally labile compounds like "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone". Its high sensitivity and selectivity make it ideal for purity assessment and for tracking the compound in complex matrices during mechanistic studies.

Method Development in a Research Context: The development of an LC-MS/MS method would begin with the optimization of chromatographic conditions to achieve efficient separation from potential impurities. A reversed-phase C18 column is a common starting point for molecules of this nature. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, both containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Mass Spectrometry Parameters: In the mass spectrometer, electrospray ionization (ESI) in positive ion mode would be the probable choice for this molecule, targeting the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would be employed to enhance selectivity and confirm the identity of the analyte. This involves the fragmentation of the precursor ion and monitoring of specific product ions. The fragmentation pattern provides structural information, which is invaluable for distinguishing the target compound from isomers and impurities.

Hypothetical LC-MS/MS Purity Analysis Data:

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | [Fragment 1]⁺, [Fragment 2]⁺ |

| Retention Time | 3.2 min |

| Purity (by peak area) | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS):

For mechanistic studies where volatile byproducts might be formed, GC-MS is a powerful complementary technique. While "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" itself may have limited volatility due to its molecular weight and polarity, GC-MS could be used to analyze more volatile precursors or degradation products. The use of GC-MS is particularly relevant in identifying compounds in a sample by matching their mass spectra with established libraries. researchgate.netrsc.org

Sample Preparation and Analysis: For GC-MS analysis, derivatization might be necessary to increase the volatility of related, less volatile compounds. The sample would be injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a DB-5ms). The separated compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification.

Spectrophotometric Methods for Research Applications

UV-Vis spectrophotometry offers a simpler, more accessible method for the quantification of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" in solutions, provided it exhibits sufficient absorbance in the ultraviolet or visible range. This technique is particularly useful for routine concentration measurements in research applications.

The benzoxazole (B165842) core structure is known to absorb UV radiation. scielo.brscielo.br It is anticipated that "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" would display characteristic absorption maxima in the UV region, likely between 250 and 350 nm. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally by scanning a dilute solution of the pure compound across the UV spectrum.

Quantitative Analysis: Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This allows for the straightforward determination of the concentration of the compound in unknown samples.

Hypothetical Spectrophotometric Data:

| Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.152 |

| 2 | 0.305 |

| 5 | 0.760 |

| 10 | 1.518 |

| Correlation Coefficient (R²) | 0.9998 |

This method is valuable for its simplicity and speed, making it suitable for high-throughput screening or for monitoring the progress of a reaction in real-time, provided there are no interfering substances that absorb at the same wavelength. jbarbiomed.comiajps.com

Electrochemical Detection Methods in Academic Research

Electrochemical methods provide a highly sensitive approach for the detection of electroactive species. The "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" molecule contains moieties that could potentially be electrochemically active, such as the sulfone group and the benzoxazole ring system. The electrochemical oxidation of sulfides to sulfoxides and then to sulfones is a known process, suggesting that the sulfone group itself might be electrochemically active under certain conditions. nih.govmdpi.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): In a research setting, cyclic voltammetry could be employed to investigate the redox behavior of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone". This would involve scanning the potential of an electrode in a solution containing the compound and observing any resulting oxidation or reduction peaks. The peak potentials would provide information about the thermodynamics of the redox processes, while the peak currents could be related to the concentration of the analyte. Differential pulse voltammetry, a more sensitive technique, could then be developed for quantitative analysis, offering lower detection limits. scielo.brnih.gov

The development of an electrochemical sensor for this compound would involve the careful selection of the working electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and the optimization of experimental parameters such as the supporting electrolyte, pH, and scan rate.

Potential Electrochemical Reaction:

While the sulfone group is generally considered electrochemically stable, the aromatic benzoxazole ring could be susceptible to oxidation at a suitable electrode potential. The exact mechanism would need to be elucidated through detailed electrochemical and spectroscopic studies.

The development of these analytical methodologies is a crucial step in the comprehensive characterization of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" in a research context, enabling precise and reliable measurements that underpin further scientific investigation.

Viii. Conclusion and Future Research Directions

Summary of Academic Contributions and Insights

The academic contributions to the field of benzoxazole (B165842) chemistry are substantial, with a primary focus on their diverse pharmacological potential. Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds. derpharmachemica.comresearchgate.net This structural motif is an isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which is thought to enable favorable interactions with biological macromolecules. derpharmachemica.comchemistryjournal.net

Key insights from the extensive research on benzoxazole derivatives include:

Broad-Spectrum Biological Activity: The benzoxazole nucleus is a core component in compounds exhibiting a wide range of pharmacological effects. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticancer, antiviral, and anticonvulsant properties. chemistryjournal.netresearchgate.netresearchgate.net

Structure-Activity Relationships (SAR): Numerous studies have been dedicated to understanding how the chemical structure of benzoxazole derivatives influences their biological activity. For instance, the nature and position of substituents on the benzoxazole ring system have been shown to be critical for potency and selectivity. nih.govmdpi.com

Synthetic Methodologies: A significant body of research has focused on the development of efficient and novel synthetic routes to access the benzoxazole core and its derivatives. jocpr.comorganic-chemistry.org These methods are crucial for generating libraries of compounds for biological screening and for the large-scale production of promising drug candidates.

Applications in Materials Science: Beyond medicinal chemistry, certain benzoxazole derivatives are valued for their fluorescent properties, leading to their use as fluorescent probes, sensors, and laser dyes. derpharmachemica.comresearchgate.net

The research landscape for benzoxazole derivatives is summarized in the table below, highlighting the key areas of investigation and representative findings.

| Research Area | Key Findings and Insights |

| Medicinal Chemistry | Benzoxazole derivatives demonstrate a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemistryjournal.netresearchgate.netnih.gov The core structure is considered a "privileged scaffold" for drug discovery. derpharmachemica.comresearchgate.net |

| Synthetic Chemistry | Numerous synthetic protocols have been developed for the efficient construction of the benzoxazole ring system, enabling the creation of diverse compound libraries. jocpr.comorganic-chemistry.org |

| Structure-Activity Relationship (SAR) Studies | The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. mdpi.com |

| Materials Science | The fluorescent properties of some benzoxazole derivatives have led to their application as probes and sensors. derpharmachemica.comresearchgate.net |

Unanswered Questions and Research Gaps

The primary and most significant research gap is the lack of specific investigation into "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone." While the broader class of benzoxazoles is well-studied, this particular substitution pattern remains unexplored. This gap leads to several unanswered questions:

Fundamental Physicochemical Properties: Basic data regarding the melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry) of the title compound are not available.

Three-Dimensional Structure and Conformation: The solid-state structure and preferred solution-state conformation of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" have not been determined. This information is crucial for understanding its potential interactions with biological targets.

Biological Activity Profile: It is unknown whether this compound possesses any of the biological activities commonly associated with the benzoxazole scaffold, such as antimicrobial, anti-inflammatory, or anticancer effects. The influence of the specific combination of a 2-propyl group and a 5-ethyl sulfone group on the biological activity of the benzoxazole core is entirely speculative.

Synthetic Accessibility: While general methods for benzoxazole synthesis exist, the optimal and most efficient pathway to synthesize "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" has not been established. Potential challenges in the introduction of the ethyl sulfone group at the 5-position would need to be addressed.

Structure-Activity Relationship within Sulfone Derivatives: There is a general lack of systematic studies on the SAR of 5-sulfonyl benzoxazole derivatives. It is unclear how varying the alkyl groups on the sulfone and at the 2-position would modulate any potential biological activity.

Future Avenues for Fundamental Chemical Exploration of the Compound

Given the significant gaps in our knowledge of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone," several avenues for future research are evident. A systematic investigation of this compound would provide valuable data and could potentially uncover novel properties.

Synthesis and Characterization:

The initial and most critical step would be the development of a reliable and efficient synthetic route to "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone." This would likely involve the cyclization of a suitably substituted 2-aminophenol (B121084) with a butyric acid derivative, followed by or preceded by the introduction of the ethyl sulfone moiety.

Once synthesized, the compound must be fully characterized using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its structure and purity.

Crystallization and subsequent X-ray diffraction analysis would provide definitive information on its three-dimensional structure.

Physicochemical Profiling:

A comprehensive evaluation of its fundamental physicochemical properties, such as solubility in various solvents, melting point, and lipophilicity (LogP), should be conducted. These parameters are essential for any future biological or materials science applications.

Exploratory Biological Screening:

Drawing from the known activities of other benzoxazole derivatives, "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" should be subjected to a broad panel of in vitro biological assays.

Antimicrobial assays: Screening against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, would be a logical starting point. researchgate.netresearchgate.net

Anticancer screening: The compound could be tested against a panel of human cancer cell lines to determine any cytotoxic or antiproliferative effects. nih.govresearchgate.net

Anti-inflammatory assays: Evaluation in cell-based assays for the inhibition of inflammatory mediators would be warranted. derpharmachemica.comresearchgate.net

Computational Studies:

In parallel with experimental work, computational modeling could be employed to predict the compound's properties, including its three-dimensional conformation, electronic properties, and potential for binding to various biological targets.

The proposed research directions are outlined in the table below.

| Research Avenue | Key Objectives |

| Synthesis and Characterization | Develop a robust synthetic route and fully confirm the structure and purity of the compound using spectroscopic and analytical methods. |

| Physicochemical Profiling | Determine fundamental properties such as solubility, melting point, and lipophilicity. |

| Exploratory Biological Screening | Evaluate the compound for a range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Computational Studies | Predict molecular properties and potential biological interactions using in silico methods. |

A systematic exploration of "Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone" would not only fill a significant gap in the chemical literature but also contribute to a deeper understanding of the structure-property relationships within the broader class of benzoxazole sulfone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.